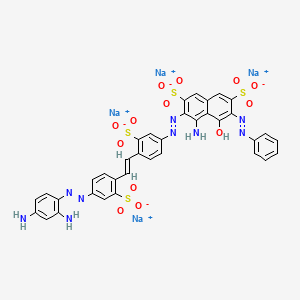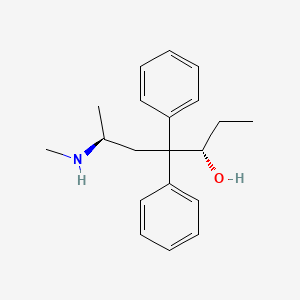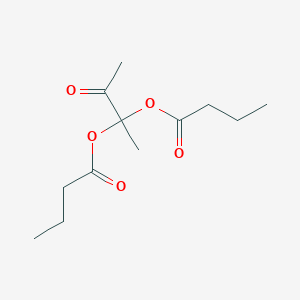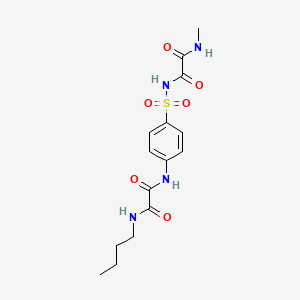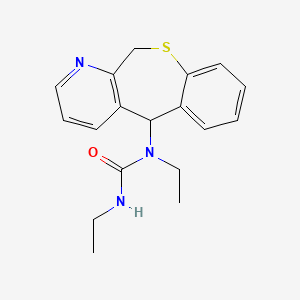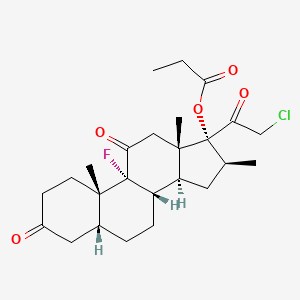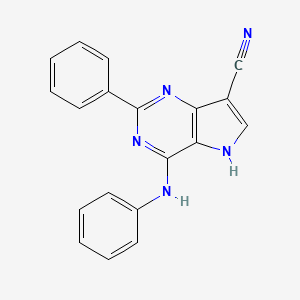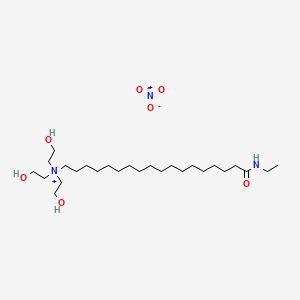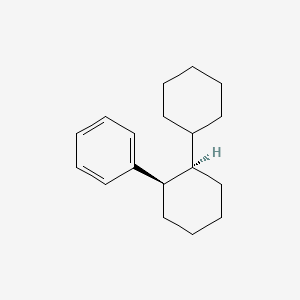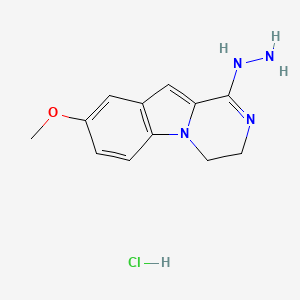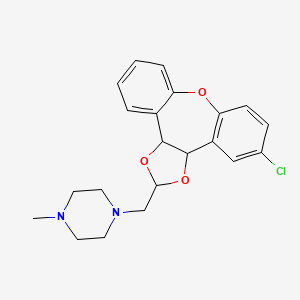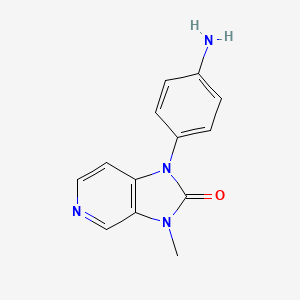
3-(p-Aminophenyl)-1-methyl-1H-imidazo(4,5-c)pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5053078 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5053078 involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Refluxing: This involves heating the reactants in a solvent at its boiling point while continuously condensing the vapor back into the liquid.
Catalysis: Using catalysts to speed up the reaction without being consumed in the process.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of BRN 5053078 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk Synthesis: Large quantities of reactants are mixed and reacted under controlled conditions.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and reducing costs.
Quality Control: Rigorous testing is conducted to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
BRN 5053078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
BRN 5053078 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: BRN 5053078 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5053078 involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
BRN 5053078 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: BRN 5053078 may have unique properties such as higher stability, better reactivity, or specific biological activity that sets it apart from other compounds.
Properties
CAS No. |
89660-32-2 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-methylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C13H12N4O/c1-16-12-8-15-7-6-11(12)17(13(16)18)10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 |
InChI Key |
OTUVOBPSJNLZGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N(C1=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
